molecular formula C10H10N2O4S B12882357 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 141233-20-7

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B12882357
CAS No.: 141233-20-7
M. Wt: 254.26 g/mol
InChI Key: RLFQVIBCZPHHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a hydroxy group, a methylisoxazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hydroxy and methylisoxazole groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide is unique due to the presence of both hydroxy and methylisoxazole groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to similar compounds.

Properties

CAS No.

141233-20-7

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O4S/c1-7-6-10(11-16-7)12-17(14,15)9-4-2-8(13)3-5-9/h2-6,13H,1H3,(H,11,12)

InChI Key

RLFQVIBCZPHHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.